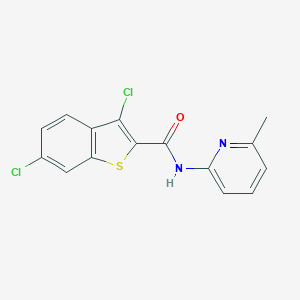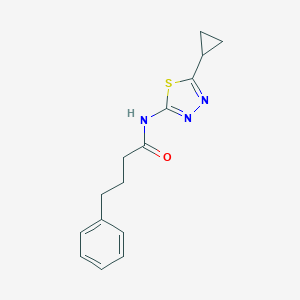![molecular formula C17H14ClIN4O2S B453890 N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-IODO-2-METHYLPHENYL)THIOUREA](/img/structure/B453890.png)
N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-IODO-2-METHYLPHENYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a combination of pyrazole, furan, and thiourea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling and subsequent thiourea formation.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form 4-chlorophenylhydrazine. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring.
Preparation of Furan Intermediate: The furan intermediate can be synthesized by reacting furfural with a suitable amine under basic conditions to form the corresponding furan derivative.
Coupling Reaction: The pyrazole and furan intermediates are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl) intermediate.
Thiourea Formation: The final step involves the reaction of the N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl) intermediate with 4-iodo-2-methylaniline and thiophosgene to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl or thiourea groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and iodo positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of specific proteins and enzymes in biological systems.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to probe the function of biological macromolecules and to develop new biochemical assays.
Mécanisme D'action
The mechanism of action of N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of the pyrazole and thiourea moieties allows for strong binding interactions with protein targets, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea
- N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-fluoro-2-methylphenyl)thiourea
- N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-ethylphenyl)thiourea
Uniqueness
The uniqueness of N-({5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)-N’-(4-iodo-2-methylphenyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and iodo substituents allows for versatile chemical modifications, while the thiourea moiety provides strong binding interactions with biological targets.
Propriétés
Formule moléculaire |
C17H14ClIN4O2S |
|---|---|
Poids moléculaire |
500.7g/mol |
Nom IUPAC |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-iodo-2-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClIN4O2S/c1-10-6-12(19)2-4-14(10)21-17(26)22-16(24)15-5-3-13(25-15)9-23-8-11(18)7-20-23/h2-8H,9H2,1H3,(H2,21,22,24,26) |
Clé InChI |
FVKAKPJNKBNEJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453807.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453808.png)
![Methyl 4-(2,4-dichlorophenyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B453810.png)
![Isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B453812.png)

![(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B453816.png)
![3,4-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453817.png)
![Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B453818.png)


![Propyl 4-(4-sec-butylphenyl)-2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B453825.png)
![Ethyl 5-[(diethylamino)carbonyl]-2-[(3-isopropoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B453826.png)
![Isopropyl 2-[(4-isobutoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453827.png)
![ethyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453829.png)
